Cas no 1396745-90-6 (N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide)

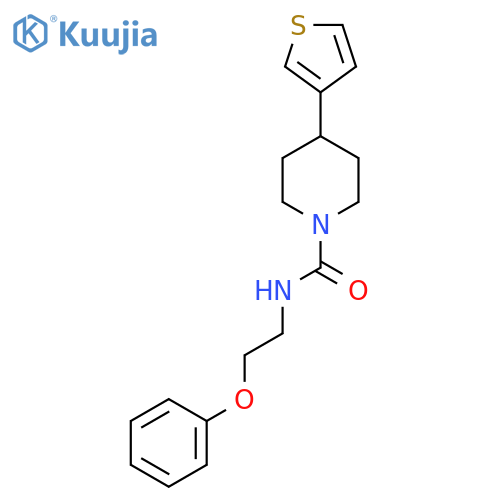

1396745-90-6 structure

商品名:N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide

N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide

- F6184-1288

- AKOS024535976

- 1396745-90-6

- N-(2-phenoxyethyl)-4-thiophen-3-ylpiperidine-1-carboxamide

-

- インチ: 1S/C18H22N2O2S/c21-18(19-9-12-22-17-4-2-1-3-5-17)20-10-6-15(7-11-20)16-8-13-23-14-16/h1-5,8,13-15H,6-7,9-12H2,(H,19,21)

- InChIKey: DKNCQWHYYXLDPG-UHFFFAOYSA-N

- ほほえんだ: S1C=CC(=C1)C1CCN(C(NCCOC2C=CC=CC=2)=O)CC1

計算された属性

- せいみつぶんしりょう: 330.14019912g/mol

- どういたいしつりょう: 330.14019912g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 366

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 69.8Ų

N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6184-1288-2μmol |

N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide |

1396745-90-6 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6184-1288-5mg |

N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide |

1396745-90-6 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6184-1288-2mg |

N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide |

1396745-90-6 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6184-1288-20mg |

N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide |

1396745-90-6 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6184-1288-40mg |

N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide |

1396745-90-6 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F6184-1288-5μmol |

N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide |

1396745-90-6 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6184-1288-1mg |

N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide |

1396745-90-6 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6184-1288-25mg |

N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide |

1396745-90-6 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F6184-1288-20μmol |

N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide |

1396745-90-6 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6184-1288-3mg |

N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide |

1396745-90-6 | 3mg |

$63.0 | 2023-09-09 |

N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide 関連文献

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

1396745-90-6 (N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide) 関連製品

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2039-76-1(3-Acetylphenanthrene)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量